molecular formula C13H18BClO2 B2668132 2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2276722-27-9

2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2668132
CAS RN: 2276722-27-9
M. Wt: 252.55
InChI Key: YQIMOKBQRRUNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as boronic acid pinacol ester, is an important organic compound used in scientific research. It is a boronic acid derivative that has been widely used in various fields such as organic synthesis, medicinal chemistry, and material science due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is utilized as a precursor in the synthesis of various boronic acid derivatives, offering a pathway to design molecules with inhibitory activity against serine proteases, including thrombin. The synthesis process reveals no S–B coordination and only weak N–B coordination in both solid-state and solution, showcasing its potential for further chemical modifications (Spencer et al., 2002).

Application in Organic Electronics

The compound has been applied in the development of boron-containing stilbene derivatives, demonstrating its versatility in synthesizing materials for LCD technology and potential treatments for neurodegenerative diseases. These derivatives showcase simple and clean reaction processes, highlighting their suitability for producing new materials with high yield and potential biological applications (Das et al., 2015).

Polymer Science

In polymer science, this compound serves as a monomer for catalyst-transfer Suzuki-Miyaura coupling polymerization, leading to the synthesis of polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity. This demonstrates its utility in precision synthesis, enabling the development of materials with specific properties (Yokozawa et al., 2011).

Molecular Networks and Structural Chemistry

The compound's derivatives are also investigated for their role in forming porous molecular networks, showcasing the ability to control interpenetration and create bicontinuous three-dimensional channels. This research highlights its application in designing complex molecular architectures for optimizing interfacial contact, relevant in materials science and nanotechnology (Saied et al., 2005).

Safety and Hazards

The safety data sheet for “2-Chloro-6-methylphenyl isocyanate” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may be fatal if inhaled. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIMOKBQRRUNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.